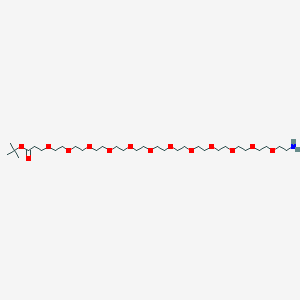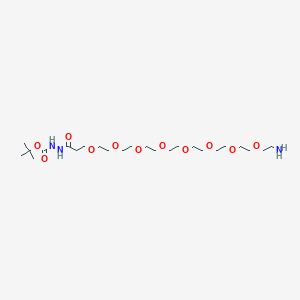
Apinaca
説明
AKB48-d9 (CAS 2484976-99-8) は、合成カンナビノイドである AKB48 を定量化するために使用される内部標準です。構造的には、AKB48-d9 は既知の合成カンナビノイドとよく似ています。 米国ではスケジュール I 化合物として規制されています .
科学的研究の応用
AKB48-d9 finds applications in various scientific fields:
Forensic Chemistry & Toxicology: Quantification of AKB48 in biological samples.
Cannabinoid Research: Studying cannabinoid metabolism, pharmacokinetics, and interactions.
Drug Testing: AKB48-d9 serves as an essential tool for accurate quantification.
生化学分析
Biochemical Properties
Apinaca undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes, primarily CYP34A . These enzymes interact with this compound, leading to a variety of metabolic reactions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルート:: AKB48-d9 の合成ルートには、AKB48 構造内の特定の位置に重水素原子を組み込むことが含まれます。重水素化形態 (d1-d9) は、適切な前駆体と重水素化試薬を使用して調製されます。
反応条件:: AKB48-d9 は、化学合成や同位体交換など、さまざまな方法で合成することができます。特定の反応条件は、選択した合成ルートと所望の重水素化レベルによって異なります。
工業生産:: AKB48-d9 は主に研究および法科学用途の内部標準として使用されていますが、その専門的な用途のために、工業規模の生産は限られています。
化学反応の分析
AKB48-d9 は、酸化、還元、置換など、いくつかのタイプの反応を起こす可能性があります。これらの反応で使用される一般的な試薬と条件は、特定の重水素化を達成するために調整されます。これらの反応中に生成される主な生成物には、重水素化された AKB48 誘導体が含まれます。
4. 科学研究アプリケーション
AKB48-d9 は、さまざまな科学分野で応用されています。
法化学&毒性学: 生物学的サンプル中の AKB48 の定量化。
カンナビノイド研究: カンナビノイドの代謝、薬物動態、相互作用の研究。
薬物検査: AKB48-d9 は、正確な定量化のための重要なツールとして機能します。
作用機序
AKB48-d9 がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。それは、AKB48 に類似した方法で、カンナビノイド受容体 (CB1 および CB2) と相互作用すると考えられています。その特定の分子標的と経路を解明するために、さらなる研究が必要です。
6. 類似の化合物との比較
AKB48-d9 は、その重水素標識により、安定性と特異性が向上しているため際立っています。 同様の化合物には、AKB48 (非重水素化) や、JWH-081 などの他の合成カンナビノイドや関連するアナログが含まれます。
類似化合物との比較
AKB48-d9 stands out due to its deuterium labeling, which enhances its stability and specificity. Similar compounds include AKB48 (non-deuterated) and other synthetic cannabinoids like JWH-081 and related analogs.
特性
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















